molecular formula C16H19NO4 B11793776 Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate

Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate

Cat. No.: B11793776
M. Wt: 289.33 g/mol
InChI Key: HUZCOELURBCGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a piperidine moiety, which enhances its potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate, typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe (III) salt, oxidant (t- BuO)2, and ligand (1,10-phenanthroline). Another method involves the reaction of ethyl 2-(2-acyloxyphenyl)acetate with t-BuOK, which avoids the use of transition metal catalysts and column chromatography .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The methods mentioned above can be adapted for industrial production by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.

Scientific Research Applications

Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The piperidine moiety enhances the compound’s ability to bind to these targets, thereby modulating their activity.

Biological Activity

Ethyl 3-(piperidin-4-yloxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran core with a piperidine moiety, which is known for enhancing the biological activity of compounds. The synthesis typically involves the reaction of benzofuran derivatives with piperidine under conditions that promote ether formation, often utilizing reagents such as diisopropyl azodicarboxylate for coupling reactions .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, although specific pathways remain to be elucidated .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating potent growth inhibition compared to controls like 5-Fluorouracil . The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways .

Anti-parasitic Effects

The compound has also been investigated for its anti-parasitic properties, particularly against Leishmania species. In vitro assays indicated that it effectively inhibited the growth of both promastigote and amastigote forms of Leishmania donovani, with EC50 values significantly lower than those of standard treatments like pentamidine . This suggests its potential as a therapeutic agent for treating leishmaniasis.

The biological activities of this compound are attributed to its interaction with various biochemical targets:

  • Histamine Receptor Modulation : Some derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, which may contribute to their neuropharmacological effects .
  • N-myristoyltransferase Inhibition : The compound has been linked to the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the post-translational modification of proteins involved in cellular signaling pathways related to infections and cancer progression .

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant increase in apoptotic markers, including elevated levels of caspase-9, suggesting that the compound effectively triggers programmed cell death in cancerous cells .

Cell Line IC50 (µM) Mechanism
HeLa29.7Apoptosis induction
MCF-712.5Caspase activation

Study on Anti-leishmanial Activity

In another investigation focusing on leishmaniasis, this compound showed promising results against Leishmania donovani with an EC50 value of 4.5 µM, outperforming several conventional treatments .

Form EC50 (µM) Standard Treatment EC50 (µM)
Promastigote2.6Pentamidine (2.7)
Amastigote4.5Miltefosine (4.8)

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 3-piperidin-4-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H19NO4/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3

InChI Key

HUZCOELURBCGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.